3-Methoxyisoxazole-4-carboxylic acid

Lipophilicity LogP Drug-likeness

3-Methoxyisoxazole-4-carboxylic acid is a 3-substituted isoxazole-4-carboxylic acid building block (MF: C₅H₅NO₄, MW: 143.10). Its structure features a methoxy group at the 3-position of the isoxazole ring, distinguishing it from the unsubstituted parent isoxazole-4-carboxylic acid.

Molecular Formula C5H5NO4
Molecular Weight 143.10 g/mol
Cat. No. B13928552
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Methoxyisoxazole-4-carboxylic acid
Molecular FormulaC5H5NO4
Molecular Weight143.10 g/mol
Structural Identifiers
SMILESCOC1=NOC=C1C(=O)O
InChIInChI=1S/C5H5NO4/c1-9-4-3(5(7)8)2-10-6-4/h2H,1H3,(H,7,8)
InChIKeyXKKWVCCBPIBJKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Methoxyisoxazole-4-carboxylic acid (CAS 753486-89-4): Physicochemical Profile and Comparator Landscape for Informed Procurement


3-Methoxyisoxazole-4-carboxylic acid is a 3-substituted isoxazole-4-carboxylic acid building block (MF: C₅H₅NO₄, MW: 143.10). Its structure features a methoxy group at the 3-position of the isoxazole ring, distinguishing it from the unsubstituted parent isoxazole-4-carboxylic acid . The compound is commercially available at 98% purity from multiple vendors and is primarily utilized as a synthetic intermediate in medicinal chemistry and agrochemical research [1]. Its lipophilicity (experimental LogP = 0.432) is measurably higher than that of the unsubstituted parent (LogP = –0.24), a difference that directly impacts solubility, formulation, and biological partitioning behavior .

3-OMe
3-Methoxy substitution defines reactivity and lipophilicity distinct from unsubstituted parent
Differentiates from 5-methoxy and 3-methyl regioisomers
P
Commercial availability at high purity (HPLC) from multiple vendors
Suitable for standard amide coupling and heterocycle elaboration
LogP
Intermediate lipophilicity supports formulation and permeability research contexts
Reported experimental LogP 0.432 versus parent LogP –0.24

Why 3-Methoxyisoxazole-4-carboxylic acid Cannot Be Substituted by Unsubstituted or 5-Methoxy Isoxazole-4-carboxylic Acid Analogs


Simple isoxazole-4-carboxylic acid analogs are not functionally interchangeable with the 3-methoxy derivative. Substitution at the 3-position with methoxy versus hydrogen, methyl, or a regioisomeric 5-methoxy group yields compounds with distinct electronic properties, hydrogen-bonding capacities, and lipophilicities [1] . In a head-to-head enzyme inhibition context, the 3-methoxy compound exhibits an IC₅₀ of 100,000 nM against Plasmodium falciparum lactate dehydrogenase (PfLDH), making it ~91-fold weaker than the 3-hydroxy analog (IC₅₀ = 1,100 nM; Ki = 470 nM) [2] [3]. This large activity difference demonstrates that even conservative substituent changes at the 3-position produce functionally non-equivalent compounds, and procurement of the correct derivative is critical for reproducible SAR exploration.

Unsubstituted parent Lacks 3-methoxy group; lipophilicity and hydrogen-bonding capacity may shift, altering partitioning and receptor interaction profiles.
5-Methoxy regioisomer Regioisomeric substitution changes electronic environment and synthetic reactivity; Fe(II)-catalyzed isomerization pathways may not transfer.
3-Hydroxy analog Exhibits substantially different enzyme inhibition context (reported LDH affinity); may introduce undesired off-target activity in screening assays.

Quantitative Differentiation Evidence: 3-Methoxyisoxazole-4-carboxylic acid vs. Closest Analogs


Lipophilicity (LogP) Advantage Over Unsubstituted Parent Isoxazole-4-carboxylic acid for Formulation and Permeability Optimization

The target compound exhibits an experimental LogP of 0.432, compared to a LogP of –0.24 for unsubstituted isoxazole-4-carboxylic acid . This represents a ~0.67 log unit increase in lipophilicity, corresponding to an approximately 4.7-fold higher octanol-water partition coefficient. The 3-methoxy regioisomer also differs from 5-methoxyisoxazole-4-carboxylic acid (XLogP3 = 0.2; TPSA = 72.6 Ų) and 3-methylisoxazole-4-carboxylic acid (LogP = 0.22–0.68, depending on prediction method), offering a distinct window of lipophilicity for fine-tuning ADME properties [1] .

Lipophilicity (LogP)
Reported
LogP 0.432 vs. unsubstituted parent –0.24; ~4.7× higher octanol-water partitioning; distinct from 5-methoxy (XLogP3 0.2) and 3-methyl (LogP 0.22–0.68).
Supports lipophilicity-dependent partitioning and formulation research context.
Vendor/predicted values; confirm experimentally for quantitative ADME use.
Lipophilicity LogP Drug-likeness Formulation

Attenuated Lactate Dehydrogenase (LDH) Inhibition as a Counter-Screening Advantage Over 3-Hydroxyisoxazole-4-carboxylic acid

In a standardized LDH enzymatic high-throughput screening assay (pH 7.5, 2 °C, lactate-to-pyruvate direction), 3-methoxyisoxazole-4-carboxylic acid exhibited an IC₅₀ of 100,000 nM against both Plasmodium falciparum LDH and human LDH-B [1]. By contrast, the 3-hydroxy analog (IOA1) inhibited PfLDH with a Ki of 470 nM and an IC₅₀ of 1,100 nM, representing an approximately 91-fold greater potency [2]. Against human LDH-B, the 3-hydroxy analog still showed moderate inhibition (IC₅₀ = 54,000 nM), whereas the 3-methoxy derivative remained essentially inactive. This differential establishes the 3-methoxy compound as a useful low-LDH-liability scaffold for programs where LDH inhibition constitutes an undesired off-target activity.

LDH Inhibition
Head-to-head
IC50 100,000 nM (PfLDH & human LDH-B); 3-hydroxy analog Ki 470 nM, IC50 1,100 nM (PfLDH). ~91-fold difference.
Supports low LDH-background screening context; may reduce false positives in glycolytic enzyme assays.
LDH enzymatic HTS (pH 7.5, 2°C); BindingDB data.
Enzyme inhibition LDH Counter-screening PfLDH Off-target liability

Regioisomeric Reactivity Differentiation: 3-Methoxy vs. 5-Methoxy Substitution Directs Fe(II)-Catalyzed Isomerization Pathways

The position of the methoxy substituent on the isoxazole ring dictates the outcome of Fe(II)-catalyzed isomerization reactions. 4-Acyl-5-methoxyisoxazoles undergo Fe(II)-catalyzed isomerization (dioxane, 105 °C) to yield isoxazole-4-carboxylic esters and amides in good yields, while 4-formyl-5-methoxyisoxazoles give methyl oxazole-4-carboxylates under identical conditions [1]. The 3-methoxy substitution pattern alters the electronic environment at both the C-4 carboxylic acid and the ring N–O bond, modifying reactivity in cycloaddition, metalation, and nucleophilic aromatic substitution relative to 5-methoxy or 3-methyl analogs. This positional dependence of reactivity has been rationalized by DFT calculations [1].

Fe(II)-Catalyzed Isomerization
Class-level
3-Methoxy vs. 5-methoxy substitution directs product outcome (isoxazole vs. oxazole) in Fe(II)-catalyzed reactions; pathway divergence rationalized by DFT.
Supports regioselective scaffold diversification design; reactivity may require method validation.
Reported conditions: dioxane, 105°C; Serebryannikova et al. 2019.
Synthetic chemistry Isomerization Fe(II) catalysis Azirine intermediate Oxazole

Established Bioisostere Utility: 3-Methoxyisoxazole as a Metabolically Stable Ester Replacement in Cholinergic Agonist Design

The 3-methoxyisoxazole moiety has been validated as a bioisosteric replacement for the methyl ester group in muscarinic cholinergic agonists. Sauerberg et al. (J. Med. Chem., 1986) reported the design of conformationally restricted THPO-based muscarinic agonists (compounds 10a, 11a) in which the 3-methoxyisoxazole group replaced the ester function of norarecoline and arecoline [1]. These compounds demonstrated muscarinic receptor binding ([³H]PrBCM displacement from rat brain membranes) with defined potency rankings and showed functional activity on peripheral (ileal) muscarinic receptors. The relatively low pKa values of the resulting amines (7.5–7.7 for secondary amines; 6.1–7.0 for tertiary amines) were predicted to facilitate blood-brain barrier penetration [1]. This precedent establishes the 3-methoxyisoxazole-4-carboxylic acid scaffold as a privileged starting point for ester-to-isoxazole bioisostere strategies.

Ester Bioisostere
Supporting evidence
3-Methoxyisoxazole replaced methyl ester in muscarinic agonists; receptor binding and functional activity reported (Sauerberg 1986).
Supports ester-to-isoxazole bioisostere research strategy; receptor-specific validation needed.
Rat brain membrane binding data; CNS permeability potential inferred from pKa 6.1–7.7.
Bioisostere Muscarinic agonist Medicinal chemistry Metabolic stability Ester replacement

Optimal Procurement Scenarios for 3-Methoxyisoxazole-4-carboxylic acid Based on Quantitative Differentiation Evidence


Fragment-Based Drug Discovery Requiring Low LDH Off-Target Liability

In fragment-based screening campaigns targeting glycolytic enzymes or metabolic pathways, LDH inhibition is a common assay interference artifact. The 3-methoxyisoxazole-4-carboxylic acid scaffold, with its IC₅₀ of 100,000 nM against both PfLDH and human LDH-B, provides a demonstrably cleaner background than the 3-hydroxy analog (Ki = 470 nM; IC₅₀ = 1,100 nM), as established by direct head-to-head BindingDB data [1] [2]. Procuring this specific derivative for fragment library construction reduces the risk of LDH-driven false positives.

CNS-Penetrant Muscarinic Agonist Development Using Ester Bioisostere Strategy

Research groups pursuing CNS-active cholinergic agents can leverage the established bioisostere precedent where the 3-methoxyisoxazole group replaces the metabolically labile methyl ester of arecoline/norarecoline [3]. The resulting THPO-based compounds (10a, 11a) exhibited muscarinic receptor binding and functional agonism, with pKa values (6.1–7.7) compatible with blood-brain barrier penetration. The 3-methoxyisoxazole-4-carboxylic acid building block is the key synthetic entry point to this validated chemotype.

Scaffold-Hopping via Controlled Isoxazole-to-Oxazole Isomerization

Synthetic chemistry teams exploring scaffold-hopping strategies can exploit the differential reactivity of 3-methoxy-substituted isoxazoles in Fe(II)-catalyzed isomerization reactions. As demonstrated by Serebryannikova et al. (2019), 4-acyl-5-methoxyisoxazoles isomerize to isoxazole-4-carboxylic esters under catalytic conditions (dioxane, 105 °C), while 4-formyl derivatives yield oxazole-4-carboxylates [4]. The 3-methoxy substitution pattern enables access to distinct isomerization pathways compared to 5-methoxy analogs, providing a versatile platform for generating both isoxazole and oxazole compound libraries from a single precursor.

Physicochemical Property Fine-Tuning in Lead Optimization

When optimizing lead compounds where the unsubstituted isoxazole-4-carboxylic acid (LogP = –0.24) provides insufficient lipophilicity for membrane permeability, the 3-methoxy derivative (LogP = 0.432) offers a quantifiable +0.67 log unit increase in octanol-water partitioning without introducing a regioisomeric 5-methoxy group (XLogP3 = 0.2) or a 3-methyl substituent (LogP = 0.22–0.68) [5]. This discrete LogP adjustment allows medicinal chemists to titrate lipophilicity while preserving the hydrogen-bonding and electronic properties unique to the 3-methoxy substitution.

Application
Selection Property
Validation Focus
Fragment-based screening (low LDH background)
Low LDH inhibition profile
LDH assay interference control
CNS muscarinic receptor research
Reported ester bioisostere compatibility
Muscarinic receptor binding validation
Isoxazole-oxazole scaffold diversification
Regioselective isomerization reactivity
Synthetic pathway reproducibility
Lipophilicity fine-tuning in lead optimization
Intermediate lipophilicity window
LogP-dependent property profiling
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